molecular formula C11H10O B8200800 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one

5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one

Cat. No.: B8200800
M. Wt: 158.20 g/mol
InChI Key: LPCKPUMZBDLYMY-UHFFFAOYSA-N
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Description

5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one (CAS: 114842-00-1, molecular formula: C₁₁H₁₀O) is a bicyclic ketone featuring a fused cyclobutane-indenone scaffold. This compound is structurally characterized by a strained cyclobutane ring annulated to an indenone system, which confers unique electronic and steric properties. Its synthesis and applications are less documented in the literature compared to other indenone derivatives, though it is available commercially for research purposes .

Properties

IUPAC Name

tricyclo[6.3.0.03,6]undeca-1(8),2,6-trien-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c12-11-4-3-9-5-7-1-2-8(7)6-10(9)11/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCKPUMZBDLYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(CCC3=O)C=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis
5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one serves as a versatile building block in organic synthesis. Its bicyclic structure allows for the formation of more complex molecules through various chemical reactions, including cyclization and functionalization processes.

Synthetic Routes
The compound can be synthesized through methods like the Diels-Alder reaction, which involves the reaction of a diene with a dienophile under elevated temperatures and catalytic conditions. This synthetic versatility is crucial for developing novel compounds in medicinal chemistry and materials science.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.

Anticancer Activity
The compound has been investigated for its anticancer properties. For instance, analogs of this compound have demonstrated cytotoxic effects against cancer cell lines in vitro. A study revealed that specific substitutions on the bicyclic structure enhance its ability to induce apoptosis in tumor cells, suggesting its potential as an anticancer agent .

Medicinal Applications

Drug Development
this compound is being explored for its therapeutic applications. Its unique structure may allow it to interact with biological targets effectively, leading to the development of new drugs for various diseases. For example, compounds derived from this bicyclic framework have shown promise as inhibitors of specific enzymes involved in cancer progression .

Case Study: Antitumor Activity
In a recent study focusing on the synthesis of derivatives from this compound, researchers reported significant antitumor activity against pancreatic cancer cells (PANC-1). The mechanism involved the induction of reactive oxygen species (ROS), leading to mitochondrial apoptosis .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating advanced materials used in various applications ranging from coatings to pharmaceuticals.

Comparison with Similar Compounds

Compound NameStructure TypeNotable Applications
2,4,5,6-Tetrahydro-1H-cyclobuta[f]indeneBicyclicIntermediate in organic synthesis
2,2,4a,7a-Tetramethyldecahydro-1H-cyclobuta[e]inden-5-olBicyclicPotential drug candidate

Mechanism of Action

The mechanism of action of 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one (CAS: 120014-30-4)

  • Structure: Contains a pyridinylmethylene substituent at position 2 and methoxy groups at positions 5 and 6 of the indanone core.
Parameter 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one
Molecular Formula C₁₁H₁₀O C₁₇H₁₅NO₃
CAS Number 114842-00-1 120014-30-4
Key Substituents Cyclobutane fusion 5,6-Dimethoxy; pyridinylmethylene
Reported Applications Limited to research use Crystallography, supramolecular studies

6,7-Dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone (Cashmeran®, CAS: 33704-61-9)

  • Structure: A fully saturated indanone derivative with five methyl substituents.
  • Properties : High volatility and stability; widely used in fragrance industries due to its musk-like odor.
  • Applications : Commercialized as a synthetic fragrance additive (e.g., Cashmeran®) .
Parameter This compound 6,7-Dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone
Molecular Formula C₁₁H₁₀O C₁₄H₂₂O
Boiling Point Not reported 286.1°C
Commercial Use Research chemical Fragrance industry
Stability Likely lower due to cyclobutane strain High (steric protection from methyl groups)

5,6-Difluoro-2,3-dihydro-1H-inden-1-one (CAS: 161712-77-2)

  • Structure: Fluorinated indenone with fluorine atoms at positions 5 and 4.
  • Properties : Electron-withdrawing fluorine substituents enhance electrophilicity of the ketone.
  • Applications: Potential as a fluorinated building block in medicinal chemistry .
Parameter This compound 5,6-Difluoro-2,3-dihydro-1H-inden-1-one
Molecular Weight 158.20 g/mol 168.14 g/mol
Reactivity Moderate (strain-limited) High (due to fluorine substituents)
Synthetic Utility Underexplored Fluorinated intermediate

4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one (CAS: 196597-77-0)

  • Structure: Brominated furan-annulated indenone.

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

  • Structure : Methyl groups at positions 5 and 6.
  • Properties : Lipophilic; exhibits moderate toxicity (H302, H315 hazard classes).

Key Structural and Functional Trends

Ring Strain vs.

Substituent Effects :

  • Electron-donating groups (e.g., methoxy in ) increase solubility but reduce electrophilicity.
  • Halogens (e.g., Br in , F in ) enhance reactivity for cross-coupling or substitution reactions.

Biological Activity

5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing data from various studies to provide an authoritative overview.

Chemical Structure and Properties

This compound features a unique bicyclic structure with a ketone functional group. This structural configuration is believed to contribute to its biological activities, particularly its interactions with various molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism may involve the disruption of microbial cell membranes or interference with essential metabolic pathways.

Pathogen TypeActivity ObservedReference
Bacteria (Gram-positive)Moderate inhibition
Bacteria (Gram-negative)Weak inhibition
FungiEffective inhibition

Anticancer Potential

In cancer research, this compound has shown promise as an anticancer agent . Studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly hepatocellular carcinoma (HepG2) cells.

Cell LineIC50 Value (µM)Mechanism of ActionReference
HepG23.21Induces apoptosis via p53 pathway
MCF-7 (breast cancer)5.00Cell cycle arrest at G2/M phase

The mechanism of action for this compound involves its interaction with specific enzymes and receptors within cells. Notably, it may inhibit key enzymes involved in cellular metabolism or interfere with signaling pathways that regulate cell growth and apoptosis.

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes that are crucial for cancer cell proliferation. For instance, studies suggest that it may inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation necessary for cell division.

Case Studies

Case Study 1: Anticancer Activity in HepG2 Cells

A study investigated the effects of this compound on HepG2 cells. The results indicated a significant increase in early and late apoptosis markers after treatment with the compound at its IC50 concentration. The study highlighted the compound's potential as a therapeutic agent for liver cancer.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of the compound against various bacterial strains. It was found to exhibit moderate activity against Gram-positive bacteria while showing limited effects on Gram-negative strains. The findings suggest potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

This compound can be compared to other related compounds to understand its unique properties better.

Compound NameAntimicrobial ActivityAnticancer Activity
2,4,5,6-Tetrahydro-1H-cyclobuta[f]indeneModerateLow
2,2,4a,7a-Tetramethyldecahydro-1H-cyclobuta[e]inden-5-olWeakModerate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves cycloaddition or ring-closing strategies under controlled conditions. For example, tricyclic indan derivatives are synthesized via catalytic hydrogenation or photochemical cyclization. Purity optimization (>95%) requires column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization in ethanol. Monitoring by TLC and GC-MS ensures intermediate purity .
  • Key Data : Purity thresholds (>95%) are critical for reproducibility; impurities may arise from incomplete ring closure or oxidation byproducts .

Q. Which spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments and carbon frameworks. For example, indenone derivatives show characteristic carbonyl (C=O) signals at ~200 ppm in 13C NMR .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths/angles. ORTEP-3 visualizes thermal ellipsoids, critical for validating strained cyclobutane or indenone moieties .
    • Key Data : Crystallographic R-values <0.05 indicate high-resolution structures. Discrepancies in torsion angles may suggest conformational flexibility .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and chemical reactivity of this compound?

  • Methodological Answer :

  • Computational Setup : Use B3LYP/6-31G(d,p) basis sets in Gaussian-03 to calculate HOMO-LUMO energies, molecular electrostatic potentials (MEP), and Mulliken charges. These predict electrophilic/nucleophilic sites .
  • Reactivity Insights : Low HOMO-LUMO gaps (<5 eV) suggest high reactivity, corroborated by experimental observations of nucleophilic attack at the ketone group .
    • Key Data : Global electrophilicity index (ω) >1.5 eV indicates strong electron-accepting capacity, relevant for designing charge-transfer complexes .

Q. How should researchers address discrepancies in crystallographic data during structural refinement of strained polycyclic systems like this compound?

  • Methodological Answer :

  • Refinement Protocols : Use SHELXL’s restraints for bond distances/angles in strained rings (e.g., cyclobutane). Validate with residual density maps to detect disorder or twinning .
  • Software Tools : ORTEP-3’s GUI aids in visualizing anisotropic displacement parameters, resolving ambiguities in thermal motion .
    • Key Data : High Rint values (>10%) may indicate poor data quality; re-measurement at low temperature (e.g., 100 K) improves resolution .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for bioactivity in indenone derivatives?

  • Methodological Answer :

  • Molecular Docking : Simulate ligand-receptor binding (e.g., acetylcholinesterase) using flexible docking algorithms. Full force-field energetics assess binding modes and key interactions (e.g., π-π stacking with aromatic residues) .
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with bioactivity. For example, electron-withdrawing groups on the indenone ring enhance antimicrobial potency .
    • Key Data : Binding affinity (Ki <1 µM) correlates with substituent polarity and conformational rigidity .

Data Contradiction Analysis

Q. How to resolve conflicting results between computational predictions and experimental bioactivity assays for this compound derivatives?

  • Methodological Answer :

  • Validation Steps : Replicate assays under standardized conditions (e.g., MIC for antimicrobial tests). Cross-check DFT predictions with alternative methods (e.g., MP2 for electron correlation).
  • Error Sources : Solvent effects in simulations (implicit vs. explicit models) or assay interference (e.g., compound aggregation) may explain disparities .
    • Key Data : Adjusting dielectric constants in DFT (ε=4.0 for lipid membranes) improves agreement with cell-based assays .

Experimental Design Considerations

Q. What controls are critical when evaluating the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Storage Protocols : Store at -20°C in amber vials under inert gas (N2/Ar). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at t=0, 1, 3, and 6 months .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks to predict shelf-life .
    • Key Data : Degradation products (e.g., oxidation to carboxylic acid) are identified by LC-MS/MS .

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